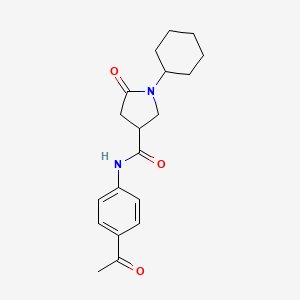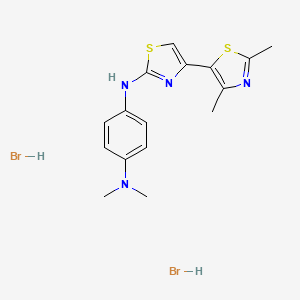
N-(4-acetylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide, also known as CPP-109, is a synthetic compound that has been extensively studied for its potential therapeutic use in treating addiction and related disorders.
Mechanism of Action
N-(4-acetylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide is a potent inhibitor of the enzyme histone deacetylase (HDAC), which plays a key role in regulating gene expression. By inhibiting HDAC, N-(4-acetylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide increases the expression of genes involved in synaptic plasticity and neurogenesis, leading to changes in brain function that may help to reduce addictive behaviors.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. These include changes in gene expression, synaptic plasticity, and neurogenesis, as well as alterations in neurotransmitter levels and receptor function.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-acetylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide is its high potency and selectivity for HDAC inhibition, which allows for precise control over the experimental conditions. However, its low solubility in water and other solvents can make it difficult to administer in certain experimental settings.
Future Directions
There are a number of potential future directions for research on N-(4-acetylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide. These include further studies on its efficacy in treating addiction and related disorders, as well as investigations into its potential use in other neurological and psychiatric conditions. Additionally, there is a need for further research on the optimal dosing and administration of N-(4-acetylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide, as well as its safety and potential side effects. Finally, there is a need for the development of new and improved synthesis methods for N-(4-acetylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide, as well as the identification of new HDAC inhibitors with improved pharmacological properties.
Synthesis Methods
N-(4-acetylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide is synthesized through a multi-step process that involves the reaction of 4-acetylphenylhydrazine with cyclohexanone to form the intermediate 1-phenyl-2-cyclohexylideneaminopropanone. This intermediate is then reacted with pyrrolidine-3-carboxylic acid to form N-(4-acetylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide.
Scientific Research Applications
N-(4-acetylphenyl)-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic use in treating addiction and related disorders. In particular, it has been shown to be effective in reducing cocaine and alcohol cravings in preclinical and clinical studies.
properties
IUPAC Name |
N-(4-acetylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-13(22)14-7-9-16(10-8-14)20-19(24)15-11-18(23)21(12-15)17-5-3-2-4-6-17/h7-10,15,17H,2-6,11-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMBDHFBVSMEJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-cyanophenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4937896.png)
![5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4937901.png)
![2-(4-bromophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4937902.png)
![1-acetyl-3,5,6-triphenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4937905.png)
![2-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4937922.png)
![2-{[4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-4-fluorophenol trifluoroacetate (salt)](/img/structure/B4937929.png)
![5-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B4937936.png)
![3-butyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4937946.png)
![1-(3-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B4937954.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4937957.png)


![5-[4-(diethylamino)benzylidene]-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4937991.png)
![N-cyclopropyl-1'-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B4937997.png)